molecular formula C26H23NO4 B12006795 biphenyl-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

biphenyl-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate

Cat. No.: B12006795
M. Wt: 413.5 g/mol
InChI Key: SRWPGGPRCQEAAQ-UHFFFAOYSA-N
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Description

[1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate is a complex organic compound that features a biphenyl group and a phthalimide moiety connected via a hexanoate linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Phthalimide Group: The phthalimide moiety is introduced via a reaction between phthalic anhydride and an amine, forming the phthalimide ring.

    Linking the Biphenyl and Phthalimide Groups: The final step involves the esterification of the biphenyl group with the phthalimide-containing hexanoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of biphenyl quinones.

    Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamic acid or other reduced forms.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Biphenyl quinones

    Reduction: Phthalamic acid derivatives

    Substitution: Halogenated or nitrated biphenyl derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It is used in the synthesis of polymers and advanced materials due to its rigid biphenyl structure.

Biology

    Bioconjugation: The compound can be used to link biomolecules, aiding in the study of protein-protein interactions and other biological processes.

Medicine

    Drug Development: Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

    Coatings and Adhesives: The compound’s stability and reactivity make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the phthalimide moiety can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
  • [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Uniqueness

Compared to similar compounds, [1,1’-biphenyl]-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate exhibits unique properties due to the ester linkage, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(4-phenylphenyl) 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C26H23NO4/c28-24(31-21-16-14-20(15-17-21)19-9-3-1-4-10-19)13-5-2-8-18-27-25(29)22-11-6-7-12-23(22)26(27)30/h1,3-4,6-7,9-12,14-17H,2,5,8,13,18H2

InChI Key

SRWPGGPRCQEAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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